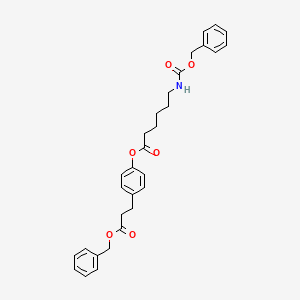

Benzyl 3-(4-(N-Benzyloxycarbonxyl-6-aminocaproyloxy)phenyl)propionate

Description

Properties

IUPAC Name |

[4-(3-oxo-3-phenylmethoxypropyl)phenyl] 6-(phenylmethoxycarbonylamino)hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H33NO6/c32-28(35-22-25-10-4-1-5-11-25)20-17-24-15-18-27(19-16-24)37-29(33)14-8-3-9-21-31-30(34)36-23-26-12-6-2-7-13-26/h1-2,4-7,10-13,15-16,18-19H,3,8-9,14,17,20-23H2,(H,31,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUXLRAADZAUJLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCC2=CC=C(C=C2)OC(=O)CCCCCNC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H33NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652450 | |

| Record name | 4-[3-(Benzyloxy)-3-oxopropyl]phenyl 6-{[(benzyloxy)carbonyl]amino}hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83592-08-9 | |

| Record name | 4-[3-(Benzyloxy)-3-oxopropyl]phenyl 6-{[(benzyloxy)carbonyl]amino}hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 3-(4-Hydroxyphenyl)propionic Acid Benzyl Ester

The phenylpropionate backbone is prepared by esterifying 3-(4-hydroxyphenyl)propionic acid with benzyl alcohol under acidic catalysis.

Reaction Conditions

-

Catalyst: Sulfuric acid (0.5 equiv)

-

Solvent: Toluene (anhydrous)

-

Temperature: 110°C, reflux

Mechanism:

Activation of 6-Aminocaproic Acid

6-Aminocaproic acid is converted to its N-hydroxysuccinimide (NHS) ester for enhanced reactivity:

Procedure:

-

Dissolve 6-aminocaproic acid (1.0 equiv) in THF.

-

Add NHS (1.2 equiv) and DCC (1.1 equiv) at 0°C.

-

Stir for 12 h at room temperature.

Key Data:

| Parameter | Value |

|---|---|

| Solvent | THF |

| Reaction Time | 12 h |

| Yield | 92% |

Coupling to Phenylpropionate Backbone

The NHS-activated caproic acid is coupled to 3-(4-hydroxyphenyl)propionate benzyl ester:

Conditions:

Outcome:

Benzyloxycarbonyl (Cbz) Protection

The primary amine on the caproyl linker is protected using benzyl chloroformate:

Procedure:

-

Dissolve the intermediate (1.0 equiv) in DCM.

-

Add benzyl chloroformate (1.5 equiv) and pyridine (3.0 equiv).

Optimization Notes:

-

Excess pyridine neutralizes HCl, preventing amine protonation.

-

Lower temperatures minimize carbamate scrambling.

Yield: 78–82%

Alternative Pathways

One-Pot Sequential Esterification

A patent-derived method (CN101531597B) uses phosphorus catalysts for tandem reactions:

Steps:

-

Combine 3-(4-hydroxyphenyl)propionic acid, benzyl alcohol, and PCl₃ (0.1 equiv) in ethyl acetate.

-

Add 6-(benzyloxycarbonylamino)hexanoic acid chloride (1.2 equiv) at −5°C.

-

Warm to 10°C and stir for 5 h.

Advantages:

Critical Analysis of Methodologies

Yield Comparison

| Method | Key Step | Yield |

|---|---|---|

| Stepwise Esterification | NHS-activated coupling | 82% |

| One-Pot Synthesis | Phosphorus-catalyzed coupling | 75% |

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(4-(N-Benzyloxycarbonxyl-6-aminocaproyloxy)phenyl)propionate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

Substitution: Alkyl halides, Amines, Alcohols

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Anti-inflammatory Properties

Research has indicated that compounds with similar structures can act as agonists for peroxisome proliferator-activated receptors (PPARs), which play crucial roles in regulating inflammation and metabolism. For instance, studies have shown that PPARα agonism can ameliorate conditions related to inflammation and neurodegeneration .

Case Study : A study focusing on derivatives of the benzyl group demonstrated significant anti-inflammatory effects when tested in vitro, suggesting that benzyl 3-(4-(N-Benzyloxycarbonyl-6-aminocaproyloxy)phenyl)propionate may exhibit similar properties .

Potential in Cancer Therapy

Benzyl derivatives have been explored for their potential in cancer therapy due to their ability to modulate various signaling pathways involved in tumor growth and metastasis. The compound's structural components may enhance its affinity for specific biological targets involved in cancer progression.

Data Table : Comparison of Benzyl Derivatives in Cancer Research

| Compound Name | Target | Effectiveness | Reference |

|---|---|---|---|

| Compound A | PPARα | High | |

| Compound B | MAO-A | Moderate | |

| Benzyl Propionate | Various Tumor Types | High Potential |

Neuroprotective Effects

The neuroprotective potential of benzyl derivatives has been highlighted in studies focusing on neurodegenerative diseases. By inhibiting enzymes such as monoamine oxidase (MAO), these compounds can potentially alleviate symptoms associated with depression and cognitive decline.

Case Study : A recent investigation into related compounds showed that they effectively inhibited MAO-A and MAO-B, suggesting that benzyl 3-(4-(N-Benzyloxycarbonyl-6-aminocaproyloxy)phenyl)propionate might also possess similar neuroprotective effects .

Synthesis of Peptides

The N-benzyloxycarbonyl group is often used in peptide synthesis as a protecting group for amines. This application is crucial for the development of peptide-based drugs, where selective deprotection is necessary for the final product's biological activity.

Data Table : Overview of Protecting Groups in Peptide Synthesis

| Protecting Group | Type | Application |

|---|---|---|

| N-Benzyloxycarbonyl | Amine | Peptide Synthesis |

| Fmoc | Amine | Solid-phase Synthesis |

| Boc | Amine | General Synthesis |

Drug Formulation

The compound's unique properties allow it to be incorporated into various drug formulations aimed at enhancing bioavailability and targeting specific tissues or organs.

Mechanism of Action

The mechanism of action of Benzyl 3-(4-(N-Benzyloxycarbonxyl-6-aminocaproyloxy)phenyl)propionate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ester and amide functionalities allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

- Benzyl 3-(4-(N-Benzyloxycarbonyl-6-aminocaproyloxy)phenyl)acetate

- Benzyl 3-(4-(N-Benzyloxycarbonyl-6-aminocaproyloxy)phenyl)butyrate

Uniqueness

Benzyl 3-(4-(N-Benzyloxycarbonxyl-6-aminocaproyloxy)phenyl)propionate is unique due to its specific ester and amide linkages, which confer distinct chemical properties and reactivity. These features make it particularly useful in organic synthesis and proteomics research .

Biological Activity

Benzyl 3-(4-(N-benzyloxycarbonxyl-6-aminocaproyloxy)phenyl)propionate is a complex organic compound with potential biological activities. This article will explore its structure, synthesis, and biological effects based on available literature.

Chemical Structure and Properties

The compound has the molecular formula and features a benzyl group attached to a propionate moiety, which is further substituted with a benzyloxycarbonyl group and an aminocaproic acid derivative. This unique structure suggests potential for various biochemical interactions.

Synthesis

The synthesis of this compound involves several steps, typically starting from simpler precursors. The key steps include:

- Formation of the Propionate Ester : The initial reaction involves the esterification of benzoic acid derivatives with propionic acid.

- Introduction of the Benzyloxycarbonyl Group : This step involves protecting the amine functionality to facilitate subsequent reactions without unwanted side reactions.

- Coupling with Aminocaproic Acid : The final step typically involves coupling the protected amino acid to form the desired compound.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, potentially including:

- Enzyme Inhibition : Compounds similar in structure have been shown to inhibit enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are crucial in neurotransmitter metabolism and cholinergic signaling.

- Cellular Uptake : The presence of the benzyloxycarbonyl group may enhance cellular uptake due to lipophilicity, allowing for better bioavailability.

Case Studies and Research Findings

- Inhibition Studies : Research indicates that derivatives of similar compounds exhibit significant inhibitory effects on MAO-A and MAO-B, which are important in the treatment of neurodegenerative disorders such as depression and Parkinson's disease. For example, compounds with structural similarities showed IC50 values ranging from 1.38 µM to 2.48 µM against MAO-A .

- Cytotoxicity Assessment : In vitro studies have demonstrated that certain derivatives do not exhibit cytotoxicity against various cell lines, suggesting a favorable safety profile for further development .

- Molecular Docking Studies : Computational studies using molecular docking have provided insights into how these compounds interact with their biological targets at the molecular level, revealing key interactions that contribute to their inhibitory effects .

Comparative Analysis

| Compound | Biological Activity | IC50 (µM) | Target |

|---|---|---|---|

| Compound A | MAO-A Inhibitor | 1.38 | MAO-A |

| Compound B | MAO-B Inhibitor | 2.48 | MAO-B |

| Benzyl Propionate | Potentially similar activity | TBD | TBD |

Q & A

Q. What are the optimal synthetic routes for preparing benzyl 3-(4-(N-benzyloxycarbonyl-6-aminocaproyloxy)phenyl)propionate?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving Friedel-Crafts acylation or mechanochemical methods. For example, biphenyl derivatives (common intermediates) are acylated using anhydrides like succinic or phthalic anhydride in the presence of AlCl₃. Solvent choice (e.g., dichloromethane vs. nitrobenzene) impacts reaction efficiency and by-product formation . Subsequent functionalization with benzyloxycarbonyl-protected aminocaproic acid requires careful stoichiometric control to avoid over-acylation.

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the presence of benzyl ether (δ 4.8–5.2 ppm for -OCH₂Ph), ester carbonyl (δ 165–175 ppm in ¹³C NMR), and aromatic protons (δ 6.8–7.5 ppm). Infrared (IR) spectroscopy identifies carbonyl stretching vibrations (~1720 cm⁻¹ for ester groups). Mass spectrometry (HRMS) confirms molecular ion peaks and fragmentation patterns consistent with the benzyl-protected backbone .

Q. What functional groups in this compound are susceptible to hydrolysis or oxidation?

- Methodological Answer : The benzyl ester and benzyloxycarbonyl (Cbz) groups are labile under acidic or hydrogenolytic conditions. For instance, the Cbz group can be cleaved via catalytic hydrogenation (H₂/Pd-C), while the ester moiety may hydrolyze under basic conditions (e.g., NaOH/MeOH). Stability studies should monitor pH, temperature, and solvent polarity to optimize protection/deprotection strategies .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for derivatives of this compound?

- Methodological Answer : Crystal structures of analogous compounds (e.g., V-shaped benzylidene derivatives) show high disorder due to flexible alkyl chains or rotational freedom in aromatic systems. To address this, use high-resolution X-ray diffraction (e.g., Bruker SMART CCD) with Gaussian absorption correction and iterative refinement in SHELXL. For example, the monoclinal symmetry and π-π stacking interactions in related structures (e.g., CCDC YEFWUC) provide benchmarks for modeling .

Q. What experimental design considerations are critical for studying its coordination chemistry with metal ions?

- Methodological Answer : When synthesizing metal-organic frameworks (MOFs), the carboxylate moiety in the propionate group can act as a ligand. Optimize reaction conditions (e.g., 120°C, 72 hours for Zn(II) complexes) and stoichiometry to ensure proper coordination. Use single-crystal X-ray diffraction to confirm octahedral geometries (e.g., Zn(II) bound to 4,4'-bipyridine and water molecules) and assess thermal stability via TGA .

Q. How do solvent polarity and catalyst selection influence regioselectivity in Friedel-Crafts reactions for precursor synthesis?

- Methodological Answer : Nitrobenzene promotes electrophilic acylation at para positions due to its high polarity and ability to stabilize carbocation intermediates. In contrast, dichloromethane (DCM) may favor ortho/para mixtures. Mechanochemical methods (ball milling with AlCl₃) reduce solvent dependency and improve yields for biphenyl-4-carbonyl derivatives. Validate regioselectivity via HPLC or GC-MS to quantify by-products .

Q. What strategies mitigate competing side reactions during benzyloxycarbonyl group installation?

- Methodological Answer : Competing N-acylation or O-benzylation can occur if reaction conditions are not tightly controlled. Use Schlenk techniques to exclude moisture, and employ coupling agents (e.g., DCC/DMAP) to activate the carbonyl group. Monitor reaction progress via TLC (Rf comparison with authentic samples) and quench excess reagents with scavengers (e.g., polymer-bound trisamine) .

Data Analysis and Interpretation

Q. How should researchers analyze discrepancies in spectroscopic vs. crystallographic data for conformational studies?

- Methodological Answer : For flexible molecules, NMR may average dynamic conformations, while X-ray crystallography captures static snapshots. Compare NOESY/ROESY NMR data (e.g., through-space interactions between benzyl and phenyl groups) with crystallographic torsion angles. Molecular dynamics simulations (e.g., AMBER or GROMACS) can reconcile differences by modeling low-energy conformers .

Q. What statistical methods are appropriate for evaluating batch-to-batch purity in synthetic workflows?

- Methodological Answer : Use ANOVA to compare HPLC purity data across batches. For example, variations in AlCl₃ catalyst activity (due to moisture sensitivity) may require normalization. Principal Component Analysis (PCA) can identify outlier batches linked to solvent impurities or incomplete acylation .

Application-Oriented Questions

Q. How can this compound be tailored for use in stimuli-responsive materials?

- Methodological Answer :

Introduce photolabile groups (e.g., nitrobenzyl) or pH-sensitive moieties (e.g., tertiary amines) into the aminocaproyl chain. Test responsiveness via UV-Vis spectroscopy (e.g., cleavage under 365 nm light) or dynamic light scattering (DLS) to monitor aggregation in acidic/basic conditions. Reference analogous benzophenone-based materials for design inspiration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.